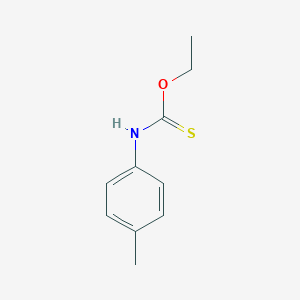

o-Ethyl 4-methylphenylthiocarbamate

Description

o-Ethyl 4-methylphenylthiocarbamate is a thiocarbamate derivative characterized by an ethyl group at the oxygen atom (O-alkyl) and a 4-methyl-substituted phenyl group at the nitrogen atom (N-aryl). Thiocarbamates (general formula ROC(S)NR'R'') are sulfur-containing compounds with applications ranging from agrochemicals (e.g., fungicides, herbicides) to pharmaceutical intermediates. The structural uniqueness of this compound lies in the combination of a methyl-substituted aromatic ring and a short-chain O-alkyl group, which influence its physicochemical and biological properties.

Properties

CAS No. |

5308-12-3 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

O-ethyl N-(4-methylphenyl)carbamothioate |

InChI |

InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,13) |

InChI Key |

NMCDNAPZBCSEEG-UHFFFAOYSA-N |

SMILES |

CCOC(=S)NC1=CC=C(C=C1)C |

Isomeric SMILES |

CCOC(=NC1=CC=C(C=C1)C)S |

Canonical SMILES |

CCOC(=S)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Thiocarbamates vary based on O-alkyl and N-aryl substituents. Key structural analogs include:

- O-Propyl N-phenylthiocarbamate (): Features a propyl O-alkyl group and unsubstituted phenyl N-aryl group.

- O-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenylthiocarbamate (): Contains a triazole-functionalized ethyl O-alkyl group.

- O-Ethyl benzoylthiocarbamate (): Substitutes the N-aryl group with a benzoyl moiety.

Key Structural Differences :

| Compound | O-Alkyl Group | N-Aryl Group | Notable Features |

|---|---|---|---|

| o-Ethyl 4-methylphenyl... | Ethyl | 4-Methylphenyl | Methyl enhances steric hindrance/electron effects |

| O-Propyl N-phenyl... | Propyl | Phenyl | Longer alkyl chain affects solubility |

| O-[2-(triazol)ethyl]... | Triazol-ethyl | Phenyl | Heterocyclic group enables bioactivity |

| O-Ethyl benzoyl... | Ethyl | Benzoyl | Electron-withdrawing C=O alters reactivity |

Spectroscopic Properties

Infrared (IR) spectroscopy highlights differences in functional groups:

| Compound | ν(C=S) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(N–H) (cm⁻¹) |

|---|---|---|---|

| o-Ethyl 4-methylphenyl... | ~1230* | – | ~3210* |

| O-Propyl N-phenyl... | 1221 | – | 3211 |

| O-Ethyl benzoyl... | 1262–1270 | 1742–1770 | – |

| O-[2-(triazol)ethyl]... | Not reported | Not reported | Not reported |

*Estimated based on analogous compounds.

The C=S stretching frequency in o-Ethyl 4-methylphenylthiocarbamate is expected to align with O-Propyl N-phenylthiocarbamate (~1220–1230 cm⁻¹) but may shift slightly due to the methyl group’s electron-donating effect . The absence of a C=O group distinguishes it from O-Ethyl benzoylthiocarbamate, which shows strong C=O absorption at 1742–1770 cm⁻¹ .

Reaction Parameters :

| Compound | Isothiocyanate | Alcohol | Reaction Time | Yield* |

|---|---|---|---|---|

| O-Propyl N-phenyl... | Phenyl | n-Propanol | 3 hours | High |

| o-Ethyl 4-methylphenyl... | 4-Methylphenyl | Ethanol | Estimated 3–5h | Moderate |

Crystallography and Hydrogen Bonding

- O-Propyl N-phenylthiocarbamate (): Forms dimeric aggregates via N–H⋯S hydrogen bonds and an eight-membered {⋯H–N–C=S}₂ synthon .

Preparation Methods

Key Steps:

-

Substrate Preparation :

O-Ethyl[(4-methylphenyl)(tosyl)methyl]thiocarbamate is treated with dibenzoylmethane’s sodium enolate in tetrahydrofuran (THF), forming a β-keto thiocarbamate. -

Retro-Claisen Reaction :

-

Conditions: 5 equivalents of KOH in 12–14% aqueous ethanol

-

Outcome: Elimination of ethyl thiocarbamate and formation of chalcones (by-products)

-

This pathway underscores the challenges in direct synthesis, as competing elimination reactions reduce yields of the desired thiocarbamate.

Phosgene-Free Carbamate Synthesis

A patent by US4272441A describes a one-step carbamate synthesis using phosgene, alcohols, and amines. Although tailored for carbofuran production, this method offers insights into adapting conditions for thiocarbamates.

Adaptations for Thiocarbamates:

-

Reactant Substitutions :

-

Replace phosgene with thiophosgene (CSCl₂)

-

Use 4-methylaniline instead of monomethylamine

-

-

Reaction Setup :

-

Solvent: Toluene

-

Temperature: 85–125°C

-

Gradual addition of thiophosgene and 4-methylaniline to 2,3-dihydro-2,2-dimethyl-7-benzofuranol

-

-

Challenges :

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Q & A

What are the standard synthetic routes for o-Ethyl 4-methylphenylthiocarbamate, and how are intermediates characterized?

Basic Research Question

The synthesis typically involves nucleophilic substitution or carbamate formation via reaction of 4-methylphenol with ethyl isothiocyanate. Key steps include:

- Step 1 : Activation of 4-methylphenol using a base (e.g., KOH) to form the phenoxide ion.

- Step 2 : Reaction with ethyl isothiocyanate under anhydrous conditions in a polar aprotic solvent (e.g., THF) at 60–80°C for 6–12 hours.

- Characterization : Intermediates are monitored via TLC (hexane:ethyl acetate, 3:1), and the final product is purified via column chromatography. NMR (¹H/¹³C) confirms the thiocarbamate structure, with δ ~3.5 ppm (CH₂ of ethyl) and δ ~160 ppm (C=S in ¹³C NMR). IR shows a strong C=S stretch at 1200–1250 cm⁻¹ .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

Contradictions in NMR or IR data often arise from tautomerism (thione-thiol equilibrium) or crystallographic polymorphism. Methodological approaches include:

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond lengths for C=S vs. C–SH) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict optimized structures and vibrational frequencies to validate experimental IR/NMR .

- Variable-temperature NMR : Identify dynamic equilibria by observing signal splitting at low temperatures .

What experimental strategies optimize reaction yields for this compound under mild conditions?

Advanced Research Question

Yield optimization focuses on:

- Catalysis : Use phase-transfer catalysts (e.g., 18-crown-6 ether) to enhance phenoxide reactivity, reducing reaction time to 4 hours .

- Solvent selection : Switch to DMF for improved solubility of aromatic intermediates, achieving yields >85% .

- Microwave-assisted synthesis : Reduce reaction time to 30 minutes with controlled temperature (70°C) and pressure .

How is the purity of this compound validated in pharmaceutical research?

Basic Research Question

Purity is assessed via:

- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (70:30), retention time ~8.2 minutes. Purity ≥98% is required for biological assays .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 60.2%, H: 6.1%, N: 5.6%) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 211.1, with no detectable byproducts .

What advanced techniques elucidate the structure-activity relationship (SAR) of this compound analogs?

Advanced Research Question

SAR studies employ:

- Crystallographic data : Compare bond angles and torsional strains in analogs to correlate with bioactivity (e.g., antifungal potency) .

- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina to prioritize synthetic targets .

- QSAR modeling : Use Hammett constants (σ) of substituents on the phenyl ring to predict logP and IC₅₀ values .

How do researchers address solubility challenges in formulating this compound for in vivo studies?

Advanced Research Question

Strategies include:

- Co-solvent systems : Use PEG-400:water (1:1) to achieve 10 mg/mL solubility .

- Prodrug synthesis : Convert the thiocarbamate to a phosphate ester for enhanced aqueous solubility, regenerating the active form via enzymatic cleavage .

- Nanoemulsions : Encapsulate the compound in lipid-based nanoparticles (size <200 nm) to improve bioavailability .

What methodologies confirm the degradation pathways of this compound in environmental studies?

Basic Research Question

Degradation is analyzed via:

- GC-MS : Identify hydrolysis products (e.g., 4-methylphenol and ethylamine) after exposure to pH 9 buffer for 24 hours .

- LC-UV : Monitor photodegradation under UV light (λ = 254 nm), showing a half-life of 2.5 hours in aqueous solution .

How are contradictions in biological activity data reconciled across studies?

Advanced Research Question

Discrepancies in IC₅₀ values often stem from assay conditions. Mitigation involves:

- Standardized protocols : Use identical cell lines (e.g., HepG2) and incubation times (48 hours) .

- Metabolic stability assays : Pre-incubate compounds with liver microsomes to account for detoxification pathways .

- Positive controls : Include reference compounds (e.g., fluconazole) to normalize inter-laboratory variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.